Withangulatin A

cytotoxicity colorectal cancer gastric cancer

Researchers requiring precise covalent tool compounds for kinase or PRDX6 studies face irreproducibility risks when substituting among withanolides due to divergent cysteine selectivity. Withangulatin A (CAS 120824-03-5) provides verified, compound-specific target engagement unattainable with generic class analogs. • Covalently modifies Zap70 Cys346 with superior binding over 11 other withanolides including withaferin A • Dual PRDX6 GPx/iPLA2 inhibition via selective Cys47 modification; reduced-enone control analog (WA-1) available for phenotype attribution • 36-fold greater potency vs. withangulatin I in AGS gastric carcinoma (IC50 1.8 μM vs. 65.4 μM) • Serum albumin-mediated hydrolysis-a metabolic pathway not shared with other withanolides Supplied with ≥98% purity; analytical certificate provided. For R&D only.

Molecular Formula C30H38O8
Molecular Weight 526.6 g/mol
CAS No. 120824-03-5
Cat. No. B044932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithangulatin A
CAS120824-03-5
Synonymswithangulatin A
Molecular FormulaC30H38O8
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2=CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)OC(=O)C)C
InChIInChI=1S/C30H38O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,12,16,18,20-21,23-25,33,35H,9-11,13H2,1-6H3/t16-,18-,20+,21+,23-,24-,25+,27+,28-,29-,30+/m0/s1
InChIKeyPLPXOWZTDPJPHC-ISIACCJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Withangulatin A: Identity, Source, and Pharmacology


Withangulatin A is a naturally occurring withanolide-type steroidal lactone first isolated from Physalis angulata L. (Solanaceae) [1]. The compound has a molecular formula of C30H38O8 and possesses a characteristic α,β-unsaturated ketone (enone) moiety that confers electrophilic reactivity toward cysteine thiols in target proteins [2]. Pharmacologically, Withangulatin A functions as a selective cyclooxygenase-2 (COX-2) inhibitor and has been documented to inhibit multiple signaling pathways including MAPK, NF-κB, and Akt/mTOR/p70S6K [3]. Its reported bioactivities encompass antitumor, anti-inflammatory, immunosuppressive, and trypanocidal effects [4].

Why Withangulatin A Cannot Be Substituted by Other Withanolides


Withanolides as a class exhibit highly divergent structure-activity relationships due to subtle differences in ring oxygenation, epoxide positioning, and the presence or absence of the reactive α,β-unsaturated ketone pharmacophore [1]. While compounds such as withaferin A, physalin A, 4β-hydroxywithanolide E, and withangulatin A all share the core withanolide scaffold and possess the Michael acceptor enone moiety, their protein target engagement profiles differ markedly based on steric accessibility and electronic properties of the electrophilic centers [2]. Specifically, the covalent binding selectivity of each withanolide toward distinct cysteine residues on specific protein targets (e.g., Cys346 on Zap70 for Withangulatin A, versus alternative cysteines for withaferin A) precludes functional interchangeability [3]. Additionally, pharmacokinetic behavior diverges sharply; Withangulatin A undergoes unique hydrolytic metabolism mediated by serum albumin rather than common plasma esterases, a metabolic pathway not conserved across other withanolides that contain ester bonds [4]. These compound-specific biochemical and pharmacokinetic properties render generic class-level substitution scientifically invalid for both research and procurement purposes.

Quantitative Differentiation Evidence for Withangulatin A


Cytotoxicity vs. Withangulatin I Across Cancer Cell Lines

In a direct head-to-head comparison, Withangulatin A (compound 1) demonstrated substantially greater cytotoxic potency against colorectal carcinoma COLO 205 cells (IC50 = 16.6 μM) compared to the structurally related withanolide withangulatin I (compound 2, IC50 = 53.6 μM), a 3.2-fold difference in potency. Conversely, against gastric carcinoma AGS cells, Withangulatin A (IC50 = 1.8 μM) exhibited approximately 36-fold greater potency than withangulatin I (IC50 = 65.4 μM) [1].

cytotoxicity colorectal cancer gastric cancer comparative pharmacology

Topoisomerase II Activity and Heat-Shock Response vs. VM-26

Withangulatin A promotes type II DNA topoisomerase-mediated DNA damage in vitro with approximately one-third the activity of the clinical topoisomerase II inhibitor VM-26 (teniposide) at 20 μM [1]. However, a key mechanistic distinction exists: while both compounds induce topoisomerase II-mediated DNA damage, Withangulatin A also induces a cellular heat-shock response in 9L rat brain tumor cells, an effect not observed with VM-26 under identical conditions [2]. This divergent downstream signaling indicates that Withangulatin A engages additional cellular stress pathways beyond canonical topoisomerase II poisoning.

topoisomerase II DNA damage heat-shock response mechanistic differentiation

Covalent Binding to Zap70 Kinase vs. 12 Withanolides

In a comparative molecular docking study of 12 withanolides against the kinase domain of Zap70, Withangulatin A surpassed all other tested withanolides—including withaferin A, 4β-hydroxywithanolide E, withaperuvin, and ixocarpalactone A—for its ability to engage a stable interaction with Zap70 kinase and to form covalent complexes via bonding to the Cys346 residue proximal to the enzyme active site [1]. The study further employed Density Functional Theory calculations to identify the C3 position of the enone moiety as the most reactive nucleophilic site, and predicted a satisfactory ADMET profile with no major anticipated toxicity [1].

Zap70 kinase covalent inhibitor immunomodulation molecular docking T-cell signaling

Serum Albumin-Mediated Hydrolytic Metabolism

Pharmacokinetic studies reveal that Withangulatin A undergoes extensive hydrolysis in both rat and human plasma, with a strong first-pass effect contributing to low oral bioavailability [1]. Critically, the hydrolysis is mediated primarily by serum albumin rather than by common plasma esterases, an unusual metabolic mechanism not typical for ester-containing withanolides [1]. This compound-specific metabolic pathway has direct implications for formulation strategy and in vivo experimental design.

pharmacokinetics hydrolysis serum albumin first-pass metabolism metabolic stability

Covalent Target Engagement Profile: PRDX6, PHGDH, and TrxR

Chemical proteomics and target identification studies have revealed that Withangulatin A covalently engages multiple distinct protein targets via its α,β-unsaturated ketone moiety: (1) peroxiredoxin 6 (PRDX6) at Cys47, inhibiting both glutathione peroxidase and iPLA2 activities [1]; (2) phosphoglycerate dehydrogenase (PHGDH) at Cys295, exerting allosteric inhibition of serine synthesis pathway activity [2]; and (3) thioredoxin reductase (TrxR) at the selenocysteine 498 residue in the redox center [3]. While no single study directly compares Withangulatin A to all withanolides across these three targets, the aggregate profile reveals a multi-target covalent engagement pattern distinct from withaferin A, which preferentially targets vimentin and Hsp90 among others [4].

covalent inhibitor PRDX6 PHGDH TrxR target identification chemical proteomics

Optimal Research Application Scenarios for Withangulatin A


Covalent Kinase Inhibition in T-Cell Receptor Signaling

Investigators examining Zap70 kinase as a therapeutic target in lymphoid malignancies or T-cell-mediated autoimmune disorders should prioritize Withangulatin A over other withanolides. As demonstrated by comparative molecular docking against 12 withanolides including withaferin A, Withangulatin A exhibits superior binding capability to the Zap70 kinase domain and forms covalent complexes specifically with the Cys346 residue adjacent to the enzyme active site [1]. The compound's predicted satisfactory ADMET profile with no major anticipated toxicity further supports its utility as a chemical probe for Zap70 functional studies and as a starting scaffold for medicinal chemistry optimization [1].

Peroxiredoxin 6 Functional Studies in Cancer

For investigations requiring specific pharmacological inhibition of peroxiredoxin 6 (PRDX6), Withangulatin A provides a unique covalent inhibitor tool that simultaneously ablates both glutathione peroxidase (GPx) and calcium-independent phospholipase A2 (iPLA2) enzymatic activities through selective modification of Cys47 [1]. The availability of WA-1, a control analog with the reactive α,β-unsaturated ketone moiety reduced, enables well-controlled experiments to attribute observed phenotypes specifically to PRDX6 inhibition [1]. This dual functional inhibition of PRDX6 is not documented for other commercially available withanolides.

Topoisomerase II and Cellular Stress Response Pathways

Studies examining the intersection of DNA damage response and heat-shock protein regulation benefit from Withangulatin A as a mechanistically distinct probe. The compound promotes topoisomerase II-mediated DNA damage with approximately one-third the potency of VM-26 at equivalent concentrations, yet uniquely induces heat-shock protein synthesis and alters protein phosphorylation patterns—effects not observed with VM-26 under identical conditions [1]. This divergent downstream signaling profile enables dissection of topoisomerase II-dependent versus heat-shock response-dependent cellular outcomes in cancer cell models.

Gastric and Colorectal Carcinoma Cytotoxicity Screening

Investigators requiring a withanolide with superior potency against gastric carcinoma models should select Withangulatin A over the structurally related withangulatin I. Direct comparative data demonstrate a 36-fold greater cytotoxic potency of Withangulatin A (IC50 = 1.8 μM) versus withangulatin I (IC50 = 65.4 μM) against AGS gastric carcinoma cells, and a 3.2-fold advantage against COLO 205 colorectal carcinoma cells [1]. This differential cell-line sensitivity makes Withangulatin A the preferred selection for gastric cancer-focused phenotypic screening or mechanism-of-action studies within the withanolide class.

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